3-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 437.91 g/mol. This compound is classified under sulfonamide derivatives and oxadiazoles, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.
The synthesis of 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide typically involves several key steps:
These reactions require careful control of conditions such as temperature and pH to ensure high yields and purity of the final product.
The structure of 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide can be represented using various chemical notations:
InChI=1S/C18H16ClN3O4S2/c1-27-15-5-3-2-4-14(15)17-21-22-18(26-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
CSC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl
This structure highlights the presence of a chlorophenyl group, a sulfonamide moiety, and an oxadiazole ring, which contribute to its biological activity.
The compound can undergo various chemical reactions typical for sulfonamides and oxadiazoles:
These reactions are significant for modifying the compound for enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide primarily involves its interaction with biological targets at the molecular level:
Data on specific targets and pathways would require further empirical studies to elucidate its precise mechanism.
The physical and chemical properties of 3-((4-chlorophenyl)sulfonyl)-N-(5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl)propanamide include:
Relevant analyses often include melting point determination, spectral analysis (NMR, IR), and chromatography for purity assessment.
This compound has several scientific applications:
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: